Cas no 68318-96-7 (4-Chloro-2,2-diphenylbutanenitrile)
4-Chloro-2,2-diphenylbutanenitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-2,2-diphenylbutanenitrile
- SCHEMBL2312446
- DTXSID80381647
- 68318-96-7
-
- MDL: MFCD00101187
- Inchi: 1S/C16H14ClN/c17-12-11-16(13-18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11-12H2
- InChI Key: LCROJVAYYOEZCF-UHFFFAOYSA-N
- SMILES: ClCCC(C#N)(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 255.0814771Da
- Monoisotopic Mass: 255.0814771Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 23.8Ų
4-Chloro-2,2-diphenylbutanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019124399-1g |
4-Chloro-2,2-diphenylbutanenitrile |
68318-96-7 | 97% | 1g |
$622.96 | 2023-09-01 | |
| Crysdot LLC | CD12043162-1g |
4-Chloro-2,2-diphenylbutanenitrile |
68318-96-7 | 95+% | 1g |
$563 | 2024-07-24 |
4-Chloro-2,2-diphenylbutanenitrile Related Literature
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 4-Chloro-2,2-diphenylbutanenitrile
Introduction to 4-Chloro-2,2-diphenylbutanenitrile (CAS No. 68318-96-7)
4-Chloro-2,2-diphenylbutanenitrile (CAS No. 68318-96-7) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical research and development. This compound belongs to the class of nitriles and is characterized by its chlorinated and diphenyl-substituted butane backbone. The presence of these functional groups imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
The chemical structure of 4-Chloro-2,2-diphenylbutanenitrile is represented by the formula C15H13ClN. The nitrile group (-CN) is a key feature of this compound, known for its reactivity and ability to participate in various chemical reactions, including nucleophilic addition, reduction, and hydrolysis. The chloro substituent adds further versatility, as it can be readily converted into other functional groups through substitution reactions. The diphenyl substitution on the butane chain provides additional steric and electronic effects that influence the compound's reactivity and stability.
In the realm of pharmaceutical research, 4-Chloro-2,2-diphenylbutanenitrile has shown promise as a building block for the synthesis of bioactive molecules. Recent studies have explored its potential as an intermediate in the development of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound in the synthesis of a series of antiviral agents with potent activity against influenza viruses. The researchers found that the nitrile group played a crucial role in enhancing the antiviral efficacy of the final compounds.
Beyond antiviral applications, 4-Chloro-2,2-diphenylbutanenitrile has also been investigated for its potential in cancer therapy. A research team from the University of California reported the synthesis of several derivatives of this compound that exhibited selective cytotoxicity against cancer cells. The chloro substituent was found to be essential for achieving high selectivity and low toxicity towards normal cells. These findings suggest that 4-Chloro-2,2-diphenylbutanenitrile could serve as a valuable starting material for developing more effective and safer anticancer drugs.
In addition to its pharmaceutical applications, 4-Chloro-2,2-diphenylbutanenitrile has also found use in other areas of chemistry and materials science. Its unique combination of functional groups makes it an attractive candidate for the synthesis of advanced materials with tailored properties. For example, researchers at the Massachusetts Institute of Technology have utilized this compound as a precursor for the preparation of conductive polymers with enhanced electrical conductivity and mechanical stability. These materials have potential applications in electronic devices, sensors, and energy storage systems.
The synthesis of 4-Chloro-2,2-diphenylbutanenitrile typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions and transition metal-catalyzed coupling reactions. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for producing this compound, reducing waste generation and improving overall sustainability.
In conclusion, 4-Chloro-2,2-diphenylbutanenitrile (CAS No. 68318-96-7) is a versatile organic compound with a wide range of potential applications in pharmaceutical research, materials science, and other fields. Its unique chemical structure and reactivity make it an invaluable intermediate in the synthesis of bioactive molecules and advanced materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry.
68318-96-7 (4-Chloro-2,2-diphenylbutanenitrile) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)